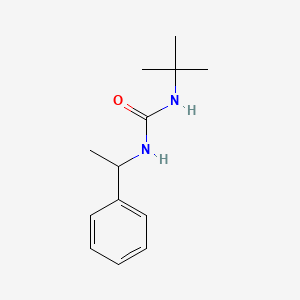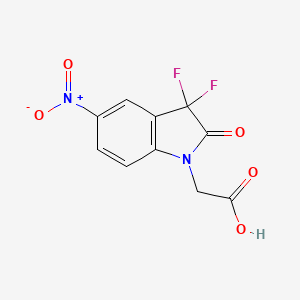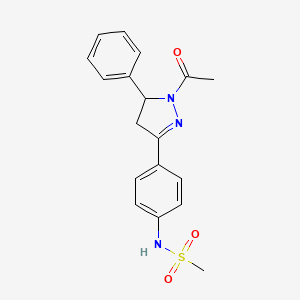
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea, also known as DEPPU, is a synthetic compound that has been widely studied for its potential applications in scientific research. DEPPU is a urea derivative that is structurally similar to other compounds used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the activity of histone deacetylases and cyclin-dependent kinases, which are involved in cell cycle regulation. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to have various biochemical and physiological effects in animal models. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to induce apoptosis and block the cell cycle in cancer cells. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is its potential as a therapeutic agent for various diseases. 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to have promising results in animal models of cancer, Alzheimer's disease, and Parkinson's disease. However, one limitation of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical trials to evaluate its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea. One direction is to optimize the synthesis method to improve the yield and purity of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea. Another direction is to study the pharmacokinetics and pharmacodynamics of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea in animal models to determine the optimal dosing and administration route. Additionally, more research is needed to evaluate the safety and efficacy of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea in clinical trials. Finally, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea could be used as a lead compound for the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea involves the reaction of 1-pentanoylpiperidine with diethylcarbamoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Applications De Recherche Scientifique
1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In Alzheimer's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In Parkinson's disease research, 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Propriétés
IUPAC Name |
1,1-diethyl-3-(1-pentanoylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-4-7-8-14(19)18-11-9-13(10-12-18)16-15(20)17(5-2)6-3/h13H,4-12H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJKFDUTLNECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)NC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B2931641.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)

![bis[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/no-structure.png)
![1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2931655.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2931659.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2931660.png)
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2931661.png)
![Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate](/img/structure/B2931662.png)